

# trans-1-Cinnamylpiperazine molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **trans-1-Cinnamylpiperazine**

Cat. No.: **B154354**

[Get Quote](#)

An In-Depth Technical Guide to **trans-1-Cinnamylpiperazine** for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **trans-1-cinnamylpiperazine**, a versatile piperazine derivative with significant applications in medicinal chemistry and drug development. This document details its fundamental chemical properties, synthesis, and various biological activities, supported by experimental protocols and graphical representations of relevant pathways and workflows.

## Core Molecular and Physical Properties

**trans-1-Cinnamylpiperazine** is a heterocyclic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical structure consists of a piperazine ring N-substituted with a trans-cinnamyl group.

Table 1: Physicochemical Properties of **trans-1-Cinnamylpiperazine**

| Property          | Value                                                 | Reference(s)                                                                                        |
|-------------------|-------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Molecular Formula | C <sub>13</sub> H <sub>18</sub> N <sub>2</sub>        | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| Molecular Weight  | 202.30 g/mol                                          | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> |
| CAS Number        | 87179-40-6                                            | <a href="#">[1]</a>                                                                                 |
| Appearance        | Clear colorless to pale yellow solid/liquid           | <a href="#">[5]</a>                                                                                 |
| Melting Point     | 39-44 °C                                              |                                                                                                     |
| Boiling Point     | 129 °C at 1 mm Hg                                     |                                                                                                     |
| Density           | 0.989 g/mL at 25 °C                                   |                                                                                                     |
| Solubility        | Sparingly soluble in Chloroform, slightly in Methanol |                                                                                                     |

## Synthesis of **trans-1-Cinnamylpiperazine**

The synthesis of **trans-1-cinnamylpiperazine** is typically achieved through the N-alkylation of piperazine with a cinnamyl halide. A general and effective protocol is outlined below.

### Experimental Protocol: Synthesis via N-Alkylation

Objective: To synthesize **trans-1-cinnamylpiperazine** by reacting an excess of piperazine with cinnamyl chloride.

Materials:

- Piperazine (anhydrous)
- Cinnamyl chloride
- Isopropanol
- Chloroform

- Sodium hydroxide solution
- Water
- Potassium carbonate (anhydrous)
- Reaction flask, condenser, separatory funnel, rotary evaporator

Procedure:

- Dissolve a significant molar excess of absolute piperazine (e.g., 5 equivalents) in isopropanol in a reaction flask.[6]
- Gradually add cinnamyl chloride (1 equivalent) dropwise to the piperazine solution at room temperature with stirring.[6]
- After the addition is complete, heat the reaction mixture at 70°C for 3 hours under reflux.[6]
- Remove the isopropanol by distillation under reduced pressure using a rotary evaporator.[6]
- Dissolve the resulting residue in chloroform.[6]
- Wash the chloroform solution sequentially with a dilute sodium hydroxide solution and then with water to remove unreacted piperazine and piperazine hydrochloride.[6]
- Dry the organic layer over anhydrous potassium carbonate and filter.[6]
- Evaporate the chloroform in vacuo to yield the crude product.[6]
- The product can be further purified by distillation or recrystallization from a suitable solvent like n-hexane to obtain pure **trans-1-cinnamylpiperazine**.[6]

## Synthesis Workflow for trans-1-Cinnamylpiperazine

[Click to download full resolution via product page](#)

## Synthesis Workflow

# Biological Activities and Experimental Evaluation

**trans-1-Cinnamylpiperazine** and its derivatives have been investigated for a range of biological activities, including anticonvulsant, pro-apoptotic, and antiprotozoal effects.

## Anticonvulsant Activity

Derivatives of **trans-1-cinnamylpiperazine** have been synthesized and evaluated for their potential as anticonvulsant agents. The primary screening for such activity often involves the Maximal Electroshock (MES) test to assess protection against generalized tonic-clonic seizures and the Rotarod test to evaluate potential neurotoxicity.

Objective: To evaluate the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.

### Materials:

- Male albino mice (20-25 g) or Wistar rats (100-150 g).[\[5\]](#)
- Electroconvulsometer with corneal electrodes.[\[5\]](#)
- Test compound (e.g., a derivative of **trans-1-cinnamylpiperazine**) dissolved or suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[\[5\]](#)
- Saline solution.

### Procedure:

- Animal Preparation: Acclimatize animals to the laboratory conditions. Divide them into groups (vehicle control, positive control, and test compound groups).
- Compound Administration: Administer the test compound, vehicle, or a standard anticonvulsant drug (positive control) via an appropriate route (e.g., intraperitoneal or oral).  
[\[5\]](#)
- Pre-treatment Time: Allow for a predetermined period for the compound to exert its peak effect (e.g., 30-60 minutes).[\[5\]](#)

- Seizure Induction: Gently restrain the animal and apply saline-soaked corneal electrodes. Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[5]
- Observation: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension.[5]
- Endpoint: The abolition of the tonic hindlimb extension is considered a protective effect.[5]
- Data Analysis: Calculate the percentage of animals protected in each group.

## Maximal Electroshock (MES) Test Workflow

[Click to download full resolution via product page](#)

## MES Test Workflow

Objective: To assess the motor coordination and potential neurological deficits induced by a test compound.

Materials:

- Rotarod apparatus.
- Mice or rats.
- Test compound and vehicle.

Procedure:

- Training: Train the animals on the rotarod at a constant speed (e.g., 5-10 rpm) for a set duration until they can remain on the rod for a predetermined time (e.g., 2-5 minutes).
- Compound Administration: Administer the test compound or vehicle to the trained animals.
- Testing: At various time points after administration, place the animals on the rotarod, which is set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).[7]
- Endpoint: Record the latency to fall from the rod for each animal. A significant decrease in the time spent on the rod compared to the vehicle control group indicates neurotoxicity.[7]

## Pro-apoptotic Activity

**trans-1-Cinnamylpiperazine** is used in the synthesis of bile acid piperazinyl derivatives which have demonstrated pro-apoptotic properties in human carcinoma cell lines. The induction of apoptosis can be evaluated through several methods, including assessing caspase activation and using Western blotting to detect key apoptotic markers.

Objective: To quantify the activity of executioner caspases 3 and 7 as a marker of apoptosis.

Materials:

- Cultured cancer cells (e.g., human carcinoma cell lines).
- Test compound (e.g., bile acid derivative of **trans-1-cinnamylpiperazine**).

- Caspase-Glo® 3/7 Assay Reagent.
- 96-well opaque-walled microplate.
- Luminometer.

**Procedure:**

- Cell Seeding: Seed cells in a 96-well opaque-walled plate and incubate to allow for attachment.
- Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control for apoptosis induction if available. Incubate for a predetermined period (e.g., 24, 48 hours).
- Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add the reagent to each well.<sup>[8]</sup>
- Incubation: Incubate the plate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to occur.<sup>[9]</sup>
- Measurement: Measure the luminescence of each well using a luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity.<sup>[8]</sup>

**Objective:** To detect the cleavage of key apoptotic proteins, such as PARP-1 and Caspase-3.

**Materials:**

- Treated and untreated cell lysates.
- SDS-PAGE gels and electrophoresis apparatus.
- PVDF membrane and transfer apparatus.
- Blocking buffer (e.g., 5% non-fat milk in TBST).
- Primary antibodies (e.g., anti-cleaved PARP-1, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax).

- HRP-conjugated secondary antibody.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.

**Procedure:**

- Protein Extraction and Quantification: Prepare protein lysates from treated and untreated cells. Determine the protein concentration of each lysate.[\[1\]](#)
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the separated proteins to a PVDF membrane.[\[2\]](#)
- Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C.[\[1\]](#)
- Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add ECL substrate and capture the chemiluminescent signal.[\[2\]](#)
- Analysis: Analyze the bands corresponding to the full-length and cleaved forms of the target proteins. An increase in the cleaved forms indicates apoptosis.[\[2\]](#)

## Intrinsic Apoptosis Signaling Pathway



## Metabolic Pathway of Piperazine Derivatives

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]

- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 8. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- To cite this document: BenchChem. [trans-1-Cinnamylpiperazine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154354#trans-1-cinnamylpiperazine-molecular-weight-and-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)